3-Methylmorpholine-3-carboxylic acid HCl

Description

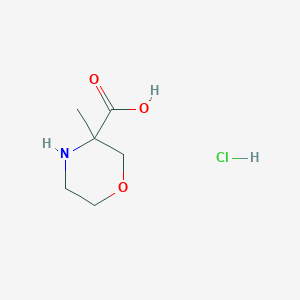

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-10-3-2-7-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIGRBUPBGQFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Derivatization and Reactivity Profile of 3 Methylmorpholine 3 Carboxylic Acid Hydrochloride

Functional Group Interconversions and Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Standard transformations such as esterification and amidation are readily achievable, alongside reactions at positions alpha to the carbonyl group.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation. Esterification can be accomplished through various established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. mdpi.com Given that the starting material is a hydrochloride salt, the inherent acidity may influence the reaction equilibrium. Alternatively, milder conditions can be employed, such as the use of alkylating agents or coupling reagents. researchgate.netuobaghdad.edu.iq

Amidation of 3-Methylmorpholine-3-carboxylic acid hydrochloride to form amide derivatives can be achieved using coupling reagents that activate the carboxylic acid. nih.govrsc.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an amide bond with a primary or secondary amine. nih.govsci-hub.st The choice of solvent and base is crucial for the success of these coupling reactions, with N-methylmorpholine (NMM) itself often being used as a base in similar transformations. nih.gov

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H2SO4, HCl), Heat | Ester | mdpi.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Ester | uobaghdad.edu.iq |

| Amide Coupling | Amine, EDC, HOBt, Base (e.g., DIPEA, NMM) | Amide | nih.govsci-hub.st |

| Amide Coupling | Amine, HATU, DIPEA | Amide | growingscience.com |

Acylation and Alkylation at Ring Positions

The nitrogen atom of the morpholine (B109124) ring in 3-Methylmorpholine-3-carboxylic acid hydrochloride is a tertiary amine and is nucleophilic, making it susceptible to alkylation. For instance, the N-methylation of morpholine derivatives can be achieved using reagents like dimethyl carbonate. asianpubs.org The synthesis of 4-methylmorpholine-3-carboxylic acid from morpholine-3-carboxylic acid using formaldehyde (B43269) in the presence of a palladium on carbon catalyst is a documented example of N-alkylation. This suggests that the nitrogen atom can readily participate in reactions with electrophiles.

While the nitrogen is already methylated in the parent compound, further reactions at this position are generally not expected unless demethylation occurs. However, if starting from a non-N-methylated precursor, a wide range of alkyl groups can be introduced. Acylation at the nitrogen of a tertiary amine is not a typical reaction. However, in related systems, N-acylation of secondary amine precursors is a common strategy to introduce various functional groups. researchgate.net

Nucleophilic and Electrophilic Character of the Morpholine Ring System

The morpholine ring system in 3-Methylmorpholine-3-carboxylic acid hydrochloride exhibits distinct nucleophilic and electrophilic properties. The nitrogen atom, despite being a tertiary amine, possesses a lone pair of electrons and is nucleophilic. asianpubs.org Its nucleophilicity is demonstrated by its ability to be alkylated. The presence of the electron-withdrawing carboxylic acid group at the 3-position may slightly diminish the nucleophilicity of the nitrogen compared to unsubstituted morpholine.

The electrophilic character of the morpholine ring is less pronounced. The carbon atoms of the ring are generally not susceptible to nucleophilic attack unless activated. However, the carbonyl carbon of the carboxylic acid group is a primary electrophilic center, readily attacked by nucleophiles in addition-elimination reactions. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comkhanacademy.org

Applications as a Building Block and Reagent in Complex Molecule Synthesis

Morpholine and its derivatives are recognized as valuable building blocks in medicinal chemistry and the synthesis of biologically active compounds. chemimpex.comorganic-chemistry.orgnih.gov The rigid, chair-like conformation of the morpholine ring can impart favorable pharmacokinetic properties to drug candidates. Chiral morpholine derivatives, in particular, are sought after for asymmetric synthesis. nih.govorganic-chemistry.org

3-Methylmorpholine-3-carboxylic acid, as a chiral, non-natural amino acid derivative, has the potential to be incorporated into peptides or used as a scaffold for the synthesis of more complex heterocyclic systems. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for orthogonal chemical modifications. While specific examples of its use in complex molecule synthesis are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules.

Derivatization Strategies for Analytical Characterization

For the analytical characterization of 3-Methylmorpholine-3-carboxylic acid hydrochloride, particularly in complex matrices, derivatization is often necessary to enhance its detectability by chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net

For GC analysis, the volatility of the compound can be increased by converting the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester. rsc.org This can be achieved through reaction with an alcohol in the presence of an acid catalyst or with an alkylating agent.

For HPLC analysis, especially when using UV or fluorescence detection, a chromophore or fluorophore can be introduced. This is typically done by reacting the carboxylic acid with a derivatizing agent that contains an aromatic or other UV-active or fluorescent moiety. nih.govresearchgate.net Common derivatization reagents for carboxylic acids include 2-nitrophenylhydrazine (B1229437) (3-NPH) and aniline (B41778) in the presence of a coupling agent like EDC. nih.gov For mass spectrometric detection (LC-MS), derivatization can be used to improve ionization efficiency and achieve lower detection limits. mdpi.comnih.gov Chiral derivatization reagents can also be employed to separate the enantiomers of the compound for chiral analysis. nih.govmdpi.com

| Analytical Technique | Derivatization Strategy | Purpose | Reference(s) |

| Gas Chromatography (GC) | Esterification of the carboxylic acid | Increase volatility | rsc.org |

| HPLC-UV/Fluorescence | Reaction of the carboxylic acid with a chromophoric or fluorophoric reagent | Enhance detection | nih.govresearchgate.net |

| LC-MS | Reaction of the carboxylic acid to improve ionization | Increase sensitivity | mdpi.comnih.gov |

| Chiral HPLC/GC | Reaction with a chiral derivatizing agent | Separate enantiomers | nih.govmdpi.com |

Structure Activity Relationship Sar and Computational Studies of 3 Methylmorpholine 3 Carboxylic Acid Derivatives

Influence of Stereochemistry on Biological Interaction Profiles

Stereochemistry is a critical determinant of a molecule's biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are often stereospecific. nih.gov For chiral compounds such as derivatives of 3-Methylmorpholine-3-carboxylic acid, which possesses a chiral center at the C3 position, the spatial arrangement of substituents can lead to significant differences in pharmacological profiles between enantiomers.

The differential activity between stereoisomers can be attributed to several factors:

Target Binding: One enantiomer may fit more precisely into the binding site of a target protein, forming more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) than the other. This concept, often described as three-point attachment, dictates that only one isomer can achieve the optimal orientation for high-affinity binding.

Metabolism and Distribution: The body's metabolic enzymes and transport proteins are also chiral. Consequently, enantiomers can be metabolized at different rates or transported across biological membranes with varying efficiency. nih.gov Studies on other chiral compounds have shown that stereochemistry can affect protein transport systems, leading to a stereospecific uptake of drugs. nih.govnih.gov

Pharmacological Effect: One isomer may exhibit the desired therapeutic effect (eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (distomer).

Research on various chiral molecules demonstrates that stereochemistry plays a pivotal role in biological activity. nih.gov For instance, in a hypothetical study of 3-Methylmorpholine-3-carboxylic acid derivatives targeting a specific enzyme, the (S)-enantiomer might show significantly higher potency than the (R)-enantiomer, as illustrated in the table below. This highlights that a stereoselective uptake mechanism could be responsible for the enhanced biological activity of one isomer over the other. nih.govresearchgate.net

Table 1: Hypothetical Influence of Stereochemistry on Enzyme Inhibition

| Compound | Enantiomer | IC₅₀ (nM) | Relative Potency |

|---|---|---|---|

| Derivative A | (S)-isomer | 15 | 100% |

| Derivative A | (R)-isomer | 1500 | 1% |

| Derivative B | (S)-isomer | 25 | 100% |

Conformational Analysis and its Impact on Ligand Binding

The most stable, lowest-energy conformation is generally the one that predominates in solution and is most likely to be the biologically active conformation, or "bioactive conformation," that binds to a receptor. nih.gov In some morpholine (B109124) derivatives, a synclinal relationship between the endocyclic oxygen and exocyclic atoms has been identified as the preferred conformation, a preference driven by the exo-anomeric effect. nih.gov

Conformational analysis helps to:

Identify the Bioactive Conformation: Understanding the preferred shape of a ligand allows for the design of more rigid analogs that are "locked" in this active conformation. This can lead to increased binding affinity and selectivity by reducing the entropic penalty associated with the ligand adopting a specific conformation upon binding. nih.gov

Explain Binding Affinity: The ability of a ligand to adopt the correct conformation to fit within a binding site directly impacts its binding free energy. A molecule that must undergo a significant and energetically unfavorable conformational change to bind will exhibit lower affinity.

NMR spectroscopy, X-ray crystallography, and computational modeling are key techniques used to study the conformational preferences of molecules like 3-Methylmorpholine-3-carboxylic acid derivatives. nih.gov

Substituent Effects on Pharmacological Properties of Morpholine-3-carboxylic Acids

The systematic modification of a lead compound's structure to optimize its pharmacological properties is a cornerstone of medicinal chemistry, known as establishing a Structure-Activity Relationship (SAR). researchgate.net For the morpholine-3-carboxylic acid scaffold, altering or adding substituents at different positions can profoundly impact its biological activity, selectivity, and pharmacokinetic profile.

Key modifications and their potential effects include:

Substitution on the Morpholine Nitrogen: The nitrogen atom is a common site for modification. Adding different groups can alter basicity, lipophilicity, and introduce new interaction points with the target. For example, attaching a bulky aromatic group could lead to new hydrophobic or pi-stacking interactions within a receptor's active site.

Modification of the Carboxylic Acid: The carboxylic acid group is a key functional group, often involved in hydrogen bonding or ionic interactions. It can be replaced with bioisosteres—groups with similar physical or chemical properties—to improve metabolic stability, cell permeability, or oral bioavailability. nih.gov

Substitution on the Morpholine Ring: Adding substituents to the carbon atoms of the morpholine ring can influence the molecule's conformation and introduce new interactions. For example, adding a hydroxyl group could create a new hydrogen bond donor, while a fluorine atom could modulate electronic properties and block metabolic pathways.

The following table provides a hypothetical SAR for a series of morpholine-3-carboxylic acid derivatives, demonstrating how small changes can lead to significant differences in activity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) of Morpholine-3-carboxylic Acid Analogs

| Compound ID | R¹ (N-substituent) | R² (C5-substituent) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | -H | -H | 50.2 |

| 2 | -CH₃ | -H | 25.6 |

| 3 | -Benzyl | -H | 5.1 |

| 4 | -Benzyl | -F | 1.8 |

Advanced Computational Methodologies in Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation and design of novel therapeutic agents. emanresearch.orgemanresearch.org These methods are broadly categorized as either structure-based or ligand-based, depending on the availability of structural information about the biological target. nih.govnih.gov

Molecular Docking and Dynamics Simulations

When the three-dimensional structure of a target protein is known, structure-based methods like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze how a ligand interacts with it. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov A scoring function is used to rank different binding poses, with lower scores typically indicating more favorable interactions. mdpi.com Docking studies can help identify key amino acid residues involved in the binding, such as those forming hydrogen bonds or hydrophobic contacts with the ligand. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and dynamic behavior of the ligand-protein complex over time. mdpi.com By simulating the movements of atoms over a period of nanoseconds, MD can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. doi.org Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex. doi.org

Table 3: Typical Output from a Molecular Docking & Dynamics Study

| Parameter | Description | Example Value |

|---|---|---|

| Docking Score | Predicted binding affinity (e.g., in kcal/mol). | -9.8 kcal/mol |

| Key Interactions | Specific amino acids forming H-bonds, ionic, or hydrophobic interactions. | H-bond with Ser123, Arg84 |

| RMSD | Measures the average deviation of the protein or ligand backbone over time, indicating stability. | 1.5 Å |

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical (QC) calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) can be used to:

Elucidate Reaction Mechanisms: For inhibitors that form a covalent bond with their target, QC calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding the mechanism of inhibition at a subatomic level.

Calculate Electronic Properties: QC methods can determine the distribution of electron density in a molecule, generating an electrostatic potential map. This map highlights electron-rich and electron-poor regions, which are critical for predicting non-covalent interactions like hydrogen bonds and electrostatic contacts with the target protein.

Predict Reactivity: By calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict a molecule's susceptibility to nucleophilic or electrophilic attack, providing insights into its chemical reactivity and potential metabolic fate.

These advanced computational approaches, from molecular docking to quantum chemistry, provide a powerful, multi-layered strategy for investigating the structure-activity relationships of 3-Methylmorpholine-3-carboxylic acid derivatives, guiding the design of more potent and selective molecules.

Biological Activities and Biochemical Investigations of Morpholine 3 Carboxylic Acid Derivatives

Enzyme Inhibition Spectrum and Target Specificity

Morpholine-containing compounds have been identified as versatile scaffolds in drug discovery, capable of interacting with a variety of biological targets, including enzymes and receptors. nih.gov The morpholine (B109124) ring's physicochemical properties, such as its pKa value and flexible conformation, contribute to its ability to engage in various molecular interactions and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.orgnih.gov

Inhibition of Key Metabolic Enzymes (e.g., Proton Pumps, BACE-1)

Proton Pumps: Proton Pump Inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H+/K+-ATPase, or proton pump, in the stomach, thereby reducing gastric acid secretion. nih.gov While the core structures of conventional PPIs are typically based on a substituted benzimidazole (B57391) ring, the vast field of enzyme inhibition presents opportunities for novel scaffolds. However, a review of the current literature reveals a lack of specific studies investigating 3-Methylmorpholine-3-carboxylic acid HCl or its derivatives as inhibitors of proton pumps. The mechanism of action of established PPIs involves their accumulation in the acidic environment of the parietal cells and covalent binding to cysteine residues on the proton pump. nih.gov Future research would be necessary to determine if morpholine-3-carboxylic acid derivatives could be designed to target this enzyme.

BACE-1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov As such, BACE-1 has emerged as a significant target for the development of disease-modifying therapies. The morpholine scaffold has been incorporated into various BACE-1 inhibitors. acs.org Although direct inhibitory data for this compound is not available, the general class of morpholine derivatives has shown promise. For instance, some morpholine-containing compounds have been designed to interact with the catalytic aspartic acid residues in the active site of BACE-1. dundee.ac.uk The development of potent BACE-1 inhibitors often involves creating molecules that fit into the enzyme's hydrophobic pockets, a role that substituted morpholine rings can potentially fulfill. rsc.org

| Enzyme Target | Compound Class | Reported Activity |

| Proton Pump (H+/K+-ATPase) | Morpholine-3-carboxylic acid derivatives | No specific data available |

| BACE-1 (β-secretase) | Morpholine derivatives | Inhibition observed; interaction with catalytic aspartate residues |

Modulatory Effects on Receptor Activity (e.g., Integrin inhibition)

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer. harvard.edu The development of integrin antagonists is a significant area of therapeutic research. nih.gov These antagonists often mimic the natural Arg-Gly-Asp (RGD) motif of integrin ligands, featuring a basic moiety and a carboxylic acid group. harvard.edu

While the structural features of morpholine-3-carboxylic acid derivatives, possessing both a nitrogen atom and a carboxylic acid, suggest potential for interaction with receptors like integrins, specific studies on this compound or its close analogs as integrin antagonists are not currently available in the scientific literature. Research on integrin antagonists has explored a wide range of chemical scaffolds, including cyclic peptides and non-peptide small molecules, to achieve high affinity and selectivity for different integrin subtypes. nih.govmdpi.com The potential for morpholine-3-carboxylic acid derivatives in this area remains an open field for investigation.

| Receptor Target | Compound Class | Reported Activity |

| Integrins (e.g., αvβ3, αIIbβ3) | Morpholine-3-carboxylic acid derivatives | No specific data available |

Antimicrobial and Antifungal Mechanisms of Action

The morpholine scaffold is a well-established pharmacophore in the development of antimicrobial and, particularly, antifungal agents. e3s-conferences.org Several commercially successful fungicides are based on the morpholine ring structure. researchgate.net

Interference with Ergosterol (B1671047) Biosynthesis Pathways

The primary mechanism of antifungal action for many morpholine derivatives is the inhibition of ergosterol biosynthesis. patsnap.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, leading to fungal cell death. researchgate.net

Morpholine-based antifungals typically target two key enzymes in the later stages of the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase . patsnap.comnih.gov Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. researchgate.netnih.gov While this mechanism is well-documented for antifungal drugs like fenpropimorph (B1672530) and amorolfine, specific studies detailing the antifungal activity and ergosterol biosynthesis inhibition by this compound are not available. However, based on the established activity of the morpholine class, it is plausible that derivatives of morpholine-3-carboxylic acid could exhibit similar antifungal properties. mdpi.com

| Antifungal Mechanism | Target Enzymes | Effect |

| Ergosterol Biosynthesis Inhibition | Sterol Δ14-reductase, Sterol Δ8-Δ7-isomerase | Depletion of ergosterol, accumulation of toxic sterols, disruption of fungal cell membrane |

Peptidomimetic Applications and Protein-Ligand Interactions

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability and pharmacokinetic properties. mdpi.com The incorporation of constrained amino acid analogs is a common strategy in peptidomimetic design. nih.gov The morpholine scaffold, particularly derivatives of morpholine-3-carboxylic acid, can be considered as a class of unnatural amino acids. frontiersin.org

The rigid, yet conformationally defined, structure of the morpholine ring can serve as a surrogate for natural amino acid residues like proline, or as a constrained analog of phenylalanine or tyrosine. nih.gov The use of such building blocks can help to stabilize specific secondary structures, such as β-turns, in peptides. The generation of sp3-rich, stereochemically dense molecules is a key goal in diversity-oriented synthesis for the discovery of new bioactive compounds, and morpholine-based peptidomimetics are well-suited for this purpose. frontiersin.org

While the general utility of the morpholine scaffold in peptidomimetics is recognized, specific studies detailing the incorporation of this compound into peptides and the resulting protein-ligand interactions are not extensively documented. The binding of carboxylic acid-containing ligands to proteins is often influenced by factors such as the length and hydrophobicity of substituents. nih.gov

Exploration of Pharmacological Applications Beyond Traditional Medicinal Chemistry

The versatility of the morpholine scaffold has led to its exploration in a wide range of pharmacological areas, extending beyond the traditional boundaries of medicinal chemistry. e3s-conferences.org The favorable physicochemical properties of the morpholine ring often contribute to improved drug-like characteristics, such as solubility and metabolic stability. nih.gov

Morpholine derivatives have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.net In the context of central nervous system (CNS) drug discovery, the morpholine moiety is often incorporated to enhance blood-brain barrier permeability. acs.orgnih.gov Furthermore, in the agrochemical industry, morpholine-based compounds are utilized as fungicides and herbicides. e3s-conferences.org

The potential applications of this compound and its derivatives could be similarly broad, leveraging the established utility of the morpholine core. However, specific research into these broader pharmacological applications for this particular compound is not yet available in the public domain.

Advanced Analytical Characterization and Quantification of 3 Methylmorpholine 3 Carboxylic Acid Hydrochloride

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the definitive structural confirmation of 3-Methylmorpholine-3-carboxylic acid HCl. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to yield distinct signals corresponding to the unique protons in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. princeton.edulibretexts.org Protons on the carbon adjacent to the carbonyl group absorb in the 2-3 ppm range. libretexts.org The methyl group protons at the C3 position would appear as a sharp singlet, while the methylene (B1212753) protons of the morpholine (B109124) ring would present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a chemical shift appearing in the range of 165-185 ppm. princeton.edustackexchange.comoregonstate.edu The quaternary carbon at the C3 position, bonded to both the methyl and carboxyl groups, would also have a distinct chemical shift. Other signals would correspond to the methyl carbon and the four methylene carbons of the morpholine ring, with those adjacent to the oxygen and nitrogen atoms appearing at lower fields due to the electronegativity of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methylmorpholine-3-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl (-COOH) | 10.0 - 13.0 | 170 - 185 | Broad singlet, exchangeable with D₂O. |

| Methyl (-CH₃) | 1.2 - 1.6 | 20 - 30 | Sharp singlet. |

| Morpholine Ring Protons (-CH₂-) | 2.5 - 4.5 | 45 - 75 | Complex multiplets due to coupling and heteroatom effects. |

| Quaternary Carbon (C3) | N/A | 55 - 70 | Weak signal, attached to methyl and carboxyl groups. |

Chromatographic-Mass Spectrometric Methodologies (LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the separation and sensitive quantification of this compound, especially in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing polar compounds. thermofisher.comnih.gov Due to the high polarity of 3-Methylmorpholine-3-carboxylic acid, hydrophilic interaction liquid chromatography (HILIC) is often a more suitable separation mode than traditional reversed-phase chromatography, as it provides better retention for such analytes. nih.govdiva-portal.orgsemanticscholar.org Tandem mass spectrometry, often utilizing a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive quantification. nih.govnih.gov This involves monitoring a specific precursor-to-product ion transition, which enhances specificity and minimizes matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of polar and non-volatile compounds like amino acids by GC-MS is challenging. Therefore, derivatization is a mandatory step to convert 3-Methylmorpholine-3-carboxylic acid into a more volatile and thermally stable analogue suitable for GC analysis. nih.gov This process not only improves chromatographic peak shape but also provides characteristic mass spectra that aid in identification. researchgate.net

Table 2: Key Parameters for LC-MS/MS Method Development

| Parameter | Consideration for this compound | Rationale |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Enhances retention of highly polar analytes. nih.govsemanticscholar.org |

| Mobile Phase | Acetonitrile/water gradient with buffer (e.g., ammonium (B1175870) formate) | Provides good separation and is compatible with MS. diva-portal.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The morpholine nitrogen is readily protonated, leading to high ionization efficiency. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification by monitoring specific ion transitions. nih.gov |

Chemical derivatization is a critical strategy to overcome the analytical challenges associated with carboxylic acids. researchgate.net It can enhance chromatographic retention, improve ionization efficiency in MS, and increase detection sensitivity by orders of magnitude. ddtjournal.comresearchgate.net

For GC-MS analysis , common derivatization approaches include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens of the carboxyl and amine groups to form volatile silyl (B83357) derivatives. researchgate.netthermofisher.com

Alkylation/Esterification: Reagents such as diazomethane (B1218177) or BF₃-methanol convert the carboxylic acid to its corresponding methyl ester, increasing volatility. gcms.cz

For LC-MS/MS analysis , derivatization aims to improve retention on reversed-phase columns and enhance ionization. nih.gov Effective reagents include:

3-Nitrophenylhydrazine (3-NPH): This reagent, used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), targets the carboxyl group to form a stable derivative. nih.govacs.orgacs.org This method has been shown to be robust and significantly improves sensitivity. nih.govresearchgate.net

Amine-containing Reagents: Reagents containing a primary or secondary amine can be coupled to the carboxylic acid. thermofisher.com Novel agents like 4-bromo-N-methylbenzylamine (4-BNMA) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) not only improve chromatographic properties but also introduce a readily ionizable moiety and a specific isotopic pattern (from bromine) for easier identification. nih.govsemanticscholar.orgsemanticscholar.org

Optimization of the derivatization reaction is crucial and involves adjusting parameters such as reagent concentration, temperature, reaction time, and pH to ensure complete and reproducible conversion of the analyte. nih.gov

Table 3: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Reagent | Technique | Target Group(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| BSTFA / MTBSTFA | GC-MS | Carboxyl, Amine, Hydroxyl | Forms volatile and thermally stable derivatives. | thermofisher.com |

| BF₃-Methanol | GC-MS | Carboxyl | Forms methyl esters, increasing volatility. | gcms.cz |

| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Carboxyl, Carbonyl | High sensitivity, robust, applicable to various biofluids. | nih.govacs.orgacs.org |

| 4-APEBA | LC-MS/MS | Carboxyl, Aldehyde | Introduces charge and specific isotopic signature for enhanced detection. | nih.govsemanticscholar.org |

The analysis of this compound often occurs within the broader context of metabolite profiling, or metabolomics. nih.gov Multiplexed methods, typically employing LC-MS/MS, are designed to simultaneously quantify a predefined set of metabolites from different pathways. nih.govresearchgate.net This targeted metabolomics approach provides a quantitative snapshot of the metabolic state of a biological system. nih.gov

Developing a multiplexed assay involves optimizing chromatographic conditions and MS parameters for dozens or even hundreds of compounds with diverse chemical properties. nih.govnih.gov The use of isotopically labeled internal standards for each analyte or for a class of compounds is essential for accurate and precise quantification, correcting for matrix effects and variations in sample preparation and instrument response. nih.gov Chemical derivatization strategies, such as those using 3-NPH or isotope-coded reagents, can unify the analytical properties of diverse carboxylic acids, simplifying the development of multiplexed methods and enabling comprehensive profiling. researchgate.netnih.govacs.org Such profiling is valuable for identifying biomarkers in various diseases. nih.govnih.gov

Advanced Data Processing and Library Generation for Research Data

The large and complex datasets generated by high-resolution MS-based metabolomics require advanced computational tools for processing and interpretation. nih.govebi.ac.uk The typical data processing workflow includes several key steps: noise reduction, peak detection, chromatographic alignment across multiple samples, and normalization to generate a feature matrix for statistical analysis. ebi.ac.ukresearchgate.netnih.gov

For confident metabolite identification, the experimental mass spectra (both MS1 and tandem MS/MS) are matched against spectral libraries. nih.govnih.gov These libraries contain high-quality reference spectra of authentic chemical standards acquired under standardized conditions. nih.govthermofisher.combiorxiv.org The creation of a comprehensive, in-house, or the use of public spectral libraries is critical. nih.govmdpi.com A library entry for the derivatized 3-Methylmorpholine-3-carboxylic acid would include its retention time, accurate mass, and characteristic MS/MS fragmentation pattern. A high-scoring match between the experimental data and a library spectrum provides a high-confidence identification (Level 2 identification according to the Metabolomics Standards Initiative). nih.gov The continuous growth and curation of these spectral libraries are essential for advancing metabolomics research and ensuring the reliable annotation of detected compounds. nih.govnih.gov

Future Directions and Perspectives in 3 Methylmorpholine 3 Carboxylic Acid Hydrochloride Research

Innovations in Synthetic Strategies for Polysubstituted Morpholine-3-carboxylic Acids

The advancement of research into 3-Methylmorpholine-3-carboxylic acid and its analogues is intrinsically linked to the development of efficient and versatile synthetic methodologies. Future innovations are expected to focus on stereoselectivity, diversity-oriented synthesis, and the use of novel catalytic systems.

One promising area is the expansion of solid-phase synthesis techniques. nih.gov A polymer-supported approach, starting from immobilized amino acids like Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, has been successfully used to create morpholine-3-carboxylic acid derivatives. researchgate.net This method allows for the systematic modification of the morpholine (B109124) ring, which can be crucial for building libraries of compounds for high-throughput screening. Future work will likely refine these solid-phase strategies to allow for the introduction of a wider array of substituents at various positions on the morpholine ring, enhancing molecular diversity.

Stereoselectivity remains a critical challenge and a key area for innovation. The biological activity of chiral molecules is often dependent on their specific stereochemistry. Research has demonstrated that the inclusion of reagents like triethylsilane in the cleavage cocktail during solid-phase synthesis can lead to the stereoselective formation of morpholine-3-carboxylic acids. nih.govresearchgate.net Future strategies may involve the development of novel chiral catalysts or auxiliaries to provide precise control over the stereochemical outcome of the synthesis, enabling the production of specific, enantiomerically pure isomers of 3-Methylmorpholine-3-carboxylic acid derivatives.

Furthermore, new ring-forming cascade reactions are being explored. For instance, visible light-promoted decarboxylative reactions and intramolecular Pd(II)-catalyzed aerobic oxidative amination of alkenes represent modern approaches to synthesizing six-membered N-heterocycles like morpholines. nih.govorganic-chemistry.org These methods offer alternative pathways that can be more efficient and tolerant of various functional groups, opening up new avenues for creating complex polysubstituted morpholines. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | Source |

|---|---|---|---|

| Polymer-Supported Synthesis | Utilizes immobilized amino acids (e.g., Fmoc-Ser(tBu)-OH) on a solid support. | Facilitates purification and is amenable to library synthesis and automation. | nih.govresearchgate.net |

| Stereoselective Formation | Inclusion of reagents like triethylsilane during cleavage to control stereochemistry. | Allows for the synthesis of specific, enantiomerically pure isomers. | nih.gov |

| Reaction of Diglycolic Anhydride with Imines | A method to produce 5-oxo-morpholin-2-carboxylic acids, which can be further modified. | Provides access to different classes of morpholine analogues. | academie-sciences.fr |

| Wacker-type Aerobic Oxidative Cyclization | Pd(II)-catalyzed intramolecular cyclization of alkenes to form the morpholine ring. | Offers a modern, catalytic approach to forming the heterocyclic core. | organic-chemistry.org |

Discovery of Novel Biological Targets and Therapeutic Modalities

The morpholine ring is a key component in compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and HIV-protease inhibiting properties. academie-sciences.frresearchgate.net A primary future direction for research on 3-Methylmorpholine-3-carboxylic acid hydrochloride will be to explore its derivatives against a broader range of biological targets to uncover new therapeutic applications.

Given that substituted morpholines have shown potential as anticancer agents, a logical step is the systematic screening of novel 3-Methylmorpholine-3-carboxylic acid derivatives against various cancer cell lines. researchgate.net For example, certain morpholine derivatives have demonstrated cytotoxic effects against MCF-7 (breast cancer) and SW480 (colon cancer) cells. researchgate.net Future research could focus on elucidating the specific molecular targets and mechanisms of action, which might involve the inhibition of kinases, proteases, or other enzymes critical for cancer cell proliferation and survival.

Beyond oncology, the structural features of morpholine-3-carboxylic acids make them suitable scaffolds for developing agents that target other disease areas. For instance, they can be considered as peptidomimetics, which are compounds that mimic the structure of peptides and can modulate protein-protein interactions. academie-sciences.fr This opens the door to targeting diseases driven by such interactions, which have traditionally been difficult to address with small molecules.

Another innovative therapeutic modality is targeted drug delivery. The concept involves attaching a pharmacologically active molecule to a ligand that specifically recognizes and binds to receptors overexpressed on the surface of target cells, such as hepatocytes. publichealthtoxicology.com Future research could explore the potential of conjugating potent cytotoxic agents to 3-Methylmorpholine-3-carboxylic acid derivatives that have been designed to bind to specific cell-surface receptors, thereby delivering the therapeutic payload directly to diseased cells while minimizing systemic toxicity.

| Biological Activity | Example Target/Application | Relevance to Future Research | Source |

|---|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation (e.g., MCF-7, SW480). | Screening of new derivatives for novel anticancer agents. | academie-sciences.frresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | Development of treatments for chronic inflammatory diseases. | academie-sciences.fr |

| HIV-Protease Inhibition | Targeting viral enzymes essential for replication. | Exploring antiviral potential against HIV and other viruses. | academie-sciences.fr |

| Peptidomimetics | Disruption of protein-protein interactions. | Targeting previously "undruggable" targets in various diseases. | academie-sciences.fr |

Synergistic Approaches: Integrating Synthesis, Biology, and Computation

The future of drug discovery for compounds like 3-Methylmorpholine-3-carboxylic acid hydrochloride will heavily rely on the synergistic integration of synthetic chemistry, molecular biology, and computational science. ijprajournal.com This multidisciplinary approach can significantly reduce the time and cost associated with bringing a new drug to market by making the discovery process more rational and predictive. ijprajournal.complos.org

Computational methods, such as computer-aided drug design (CADD), are becoming indispensable. nih.gov Both ligand-based and structure-based approaches can be employed. nih.gov For instance, if a biological target is identified, molecular docking simulations can be used to predict how different derivatives of 3-Methylmorpholine-3-carboxylic acid might bind to it. These simulations provide insights at the atomic level, guiding synthetic chemists to design and create molecules with optimized binding affinity and selectivity. ijprajournal.com

Moreover, the increasing availability of large biological datasets (genomics, proteomics) allows for the use of bioinformatics to identify novel drug targets. ijprajournal.com Once a potential target is validated, computational screening of virtual libraries of morpholine derivatives can quickly identify promising hit compounds for synthesis and biological evaluation. nih.gov Machine learning and artificial intelligence are also being integrated into these workflows to build predictive models for compound activity and properties, further accelerating the optimization process. nih.gov

This integrated approach creates a powerful feedback loop: computational models predict promising structures, which are then synthesized and tested experimentally. The biological data from these experiments are then used to refine and improve the computational models, leading to a more efficient cycle of design, synthesis, and testing. nih.gov Such a synergistic strategy will be crucial for unlocking the full therapeutic potential of 3-Methylmorpholine-3-carboxylic acid and its derivatives, enabling the rapid identification of lead compounds and the development of next-generation medicines. oup.com

Q & A

Q. What are the recommended synthetic routes for 3-Methylmorpholine-3-carboxylic Acid HCl, and how can reaction conditions be optimized?

A common method involves hydrolyzing ester precursors in alkaline solutions followed by pH adjustment with hydrochloric acid to precipitate the hydrochloride salt. For example, analogous morpholine derivatives are synthesized by hydrolyzing ethyl esters under basic conditions and acidifying with HCl to form stable salts . Key parameters include reaction temperature (typically 25–60°C), stoichiometric control of HCl to ensure complete protonation, and purification via recrystallization. Purity ≥98% can be achieved using high-resolution chromatography .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- GC-MS with derivatization : Trimethylsilyl (TMS) derivatization using BSTFA enhances volatility for detecting carboxylic acid groups via GC-MS .

- NMR and MS : ¹H/¹³C NMR confirms the morpholine ring and methyl/carboxylic acid substituents. High-resolution MS validates molecular weight (e.g., MW 293.9 for analogous compounds) .

- HPLC : Use reverse-phase HPLC with UV detection (λ ~210–254 nm) to quantify impurities (<2%) and verify purity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability exceeds 5 years under these conditions .

- Safety : Use fume hoods for handling powdered forms to avoid inhalation. Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact with HCl byproducts .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

The compound is typically soluble in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in deionized water (pH ~1–2 due to HCl) and filter-sterilize (0.22 µm). Adjust pH to neutral using buffers (e.g., phosphate) to avoid interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical pKa values for the carboxylic acid group?

Theoretical pKa values for carboxylic acids (e.g., ~2.5–4.5) may shift due to intramolecular interactions. For this compound:

- Experimental determination : Use potentiometric titration in aqueous solutions. Account for HCl’s contribution by subtracting its known acidity (pKa ≈ -8) .

- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the morpholine ring on carboxylate deprotonation .

Q. What strategies minimize impurities during large-scale synthesis?

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

- Solubility : The HCl salt increases aqueous solubility (critical for in vivo studies) but reduces lipid membrane permeability. Use logP calculations (e.g., -1.5 to 0.5) to predict partitioning behavior .

- Bioavailability : Conduct comparative dissolution studies in simulated gastric fluid (pH 1.2) to evaluate salt vs. free base release kinetics .

Q. What mechanistic insights explain the stability of this compound under varying pH conditions?

- Acidic conditions (pH <3) : The compound remains stable due to protonated amine and carboxyl groups, minimizing hydrolysis.

- Neutral/alkaline conditions (pH >7) : Risk of morpholine ring opening or decarboxylation increases. Use accelerated stability testing (40°C/75% RH for 6 months) to model degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.